N4-Anisoyl-2'-deoxycytidine
Overview
Description
N4-Anisoyl-2’-deoxycytidine is a synthetic nucleoside analog with the molecular formula C17H19N3O6 It is a derivative of 2’-deoxycytidine, where the N4 position is modified with an anisoyl group
Mechanism of Action
Mode of Action
Based on its structure, it may be incorporated into dna or rna during replication or transcription, potentially affecting these processes .
Biochemical Pathways
It’s likely that it could influence pathways involving dna replication, rna transcription, or protein synthesis due to its structural similarity to cytidine .
Pharmacokinetics
It’s also likely to be metabolized by enzymes involved in nucleotide metabolism .
Result of Action
If it’s incorporated into dna or rna, it could potentially affect the structure and function of these molecules, leading to changes in gene expression or protein synthesis .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules could potentially influence the action, efficacy, and stability of N4-Anisoyl-2’-deoxycytidine. For instance, it’s stored under nitrogen at 4°C, suggesting that it may be sensitive to oxygen and temperature .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N4-Anisoyl-2’-deoxycytidine typically involves the following steps:
Protection of the 5’-hydroxyl group: The 5’-hydroxyl group of 2’-deoxycytidine is protected using a suitable protecting group such as dimethoxytrityl chloride.
Anisoylation: The N4 position of the protected 2’-deoxycytidine is then reacted with anisoyl chloride in the presence of a base like pyridine to introduce the anisoyl group.
Deprotection: The final step involves the removal of the protecting group to yield N4-Anisoyl-2’-deoxycytidine.
Industrial Production Methods: While specific industrial production methods for N4-Anisoyl-2’-deoxycytidine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: N4-Anisoyl-2’-deoxycytidine can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to hydroxyl groups.
Substitution: The anisoyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Acyl chlorides and bases like pyridine are typically used for substitution reactions.
Major Products:
Oxidation: Oxidized derivatives of N4-Anisoyl-2’-deoxycytidine.
Reduction: Reduced forms of the compound with hydroxyl groups.
Substitution: Various acylated derivatives depending on the substituent used.
Scientific Research Applications
N4-Anisoyl-2’-deoxycytidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of modified nucleosides and nucleotides.
Biology: Studied for its potential role in DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral or anticancer agent.
Industry: Utilized in the development of diagnostic tools and biochemical assays.
Comparison with Similar Compounds
2’-Deoxycytidine: The parent compound without the anisoyl modification.
N4-Benzoyl-2’-deoxycytidine: Similar structure with a benzoyl group instead of an anisoyl group.
N4-Acetyl-2’-deoxycytidine: Contains an acetyl group at the N4 position.
Uniqueness: N4-Anisoyl-2’-deoxycytidine is unique due to the presence of the anisoyl group, which can influence its chemical properties and biological activity. This modification can enhance its stability, binding affinity, and specificity compared to other similar compounds.
Properties
IUPAC Name |
N-[1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]-4-methoxybenzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O6/c1-25-11-4-2-10(3-5-11)16(23)18-14-6-7-20(17(24)19-14)15-8-12(22)13(9-21)26-15/h2-7,12-13,15,21-22H,8-9H2,1H3,(H,18,19,23,24)/t12-,13+,15+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZASFNFUJGOZQBW-GZBFAFLISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)C3CC(C(O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)C(=O)NC2=NC(=O)N(C=C2)[C@H]3C[C@@H]([C@H](O3)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962049 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
361.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
41911-89-1 | |
Record name | 1-(2-Deoxypentofuranosyl)-4-[(4-methoxybenzoyl)imino]-1,4-dihydropyrimidin-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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